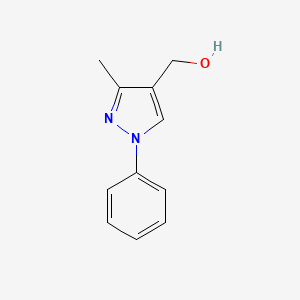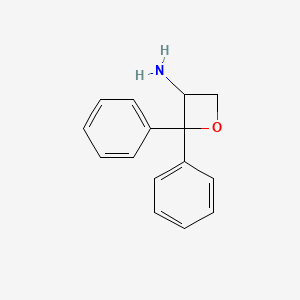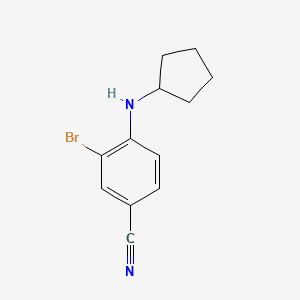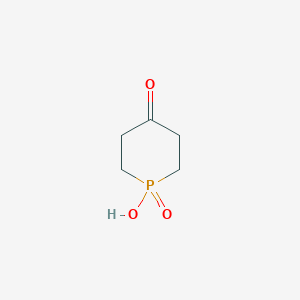
5-Chloropentanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloropentanethioamide is a chemical compound with the molecular formula C5H10ClNS. It belongs to the class of thioamides, which are sulfur analogs of amides. Thioamides are known for their unique chemical properties, including altered nucleophilicity and hydrogen bonding characteristics compared to their oxygen-containing counterparts .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thioamides, including 5-Chloropentanethioamide, typically involves the use of sulfuration agents. One common method is the reaction of amides with sulfurizing agents such as Lawesson’s reagent or phosphorus pentasulfide (P2S5). These reactions are usually carried out under mild conditions to avoid decomposition of the product .
Industrial Production Methods: Industrial production of thioamides often employs scalable and practical methods. For instance, the use of ethylene glycol as a solvent has been reported to improve the yield and purity of the product. This method involves a phase-cut, extraction, and re-crystallization process, which is efficient for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 5-Chloropentanethioamide undergoes various chemical reactions, including:
Oxidation: Thioamides can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of thioamides typically yields amines.
Substitution: Thioamides can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of thioamides to amines.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thioamides depending on the nucleophile used.
Scientific Research Applications
5-Chloropentanethioamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of heterocycles and other complex molecules.
Biology: Thioamides are used as probes to study protein folding and dynamics due to their unique hydrogen bonding properties.
Industry: Thioamides are used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Chloropentanethioamide involves its interaction with various molecular targets. Thioamides are known to inhibit the synthesis of thyroid hormones by interfering with the iodination of tyrosine residues in thyroglobulin. This inhibition is achieved through the binding of thioamides to the thyroid peroxidase enzyme, thereby preventing the formation of active thyroid hormones .
Comparison with Similar Compounds
Propylthiouracil: Used as an antithyroid drug.
Thiamazole: Another antithyroid drug with similar properties.
Etionamide and Protionamide: Antibiotics used for the treatment of tuberculosis.
Uniqueness: 5-Chloropentanethioamide is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its chlorine substituent enhances its nucleophilicity and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C5H10ClNS |
|---|---|
Molecular Weight |
151.66 g/mol |
IUPAC Name |
5-chloropentanethioamide |
InChI |
InChI=1S/C5H10ClNS/c6-4-2-1-3-5(7)8/h1-4H2,(H2,7,8) |
InChI Key |
OEBFWPZZAJWGFO-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCl)CC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[(2-Methylprop-2-en-1-yl)amino]pyridine-2-carbonitrile](/img/structure/B13323594.png)
![tert-butyl N-[(5,5-difluoropiperidin-2-yl)methyl]carbamate](/img/structure/B13323595.png)

![5-Chloro-2-morpholino-6-nitrooxazolo[4,5-b]pyridine](/img/structure/B13323601.png)

![3-[(Benzyloxy)methoxy]azetidine](/img/structure/B13323607.png)

![Benzyl 2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1-carboxylate](/img/structure/B13323616.png)
![3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B13323624.png)

![3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13323634.png)

